(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound features a unique thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The structural components include:
- A thienopyrazole moiety
- A phenylacrylamide unit
- A methoxybenzyl group
Biological Activity Overview
Recent studies have highlighted the biological activities of thienopyrazole derivatives, particularly their cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the biological activity of the compound.
Antitumor Activity
-
Cytotoxic Effects :
- Studies have shown that thienopyrazole derivatives exhibit potent cytotoxicity against several cancer cell lines, including breast, colon, and leukemia cells. For instance, Tpz-1, a closely related thienopyrazole derivative, demonstrated selective programmed cell death in human cancer cells with IC50 values ranging from 0.19 μM to 2.99 μM after 24 to 72 hours of exposure .
- Mechanistic studies revealed that these compounds interfere with cell cycle progression and disrupt key signaling pathways involving kinases such as p38 and Akt .
- Mechanism of Action :
Anti-inflammatory Activity
Thienopyrazole derivatives have been investigated for their anti-inflammatory properties:
- Compounds similar to this compound have shown significant anti-inflammatory effects in animal models. For example, derivatives were tested for analgesic and anti-inflammatory activities comparable to established drugs like indomethacin .
Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Anti-inflammatory Effects :
Properties
IUPAC Name |
(Z)-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-19-10-7-18(8-11-19)13-25-23(30)14-28-24(20-15-32-16-21(20)27-28)26-22(29)12-9-17-5-3-2-4-6-17/h2-12H,13-16H2,1H3,(H,25,30)(H,26,29)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJGVZMORNEQZ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.